molecular formula C17H14BrN3O2S B2420906 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 905654-63-9

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2420906
CAS No.: 905654-63-9
M. Wt: 404.28
InChI Key: PYBRNZFWEAJSLD-UHFFFAOYSA-N
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Description

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a phenylsulfanylpropanamide moiety

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-13-8-6-12(7-9-13)16-20-21-17(23-16)19-15(22)10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBRNZFWEAJSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as hydrazine hydrate, bromobenzene, and thiophenol, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenyl group can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the phenylsulfanylpropanamide moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylacetamide: Similar structure but with an acetamide group instead of propanamide.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide: Similar structure but with a chlorophenyl group instead of bromophenyl.

    N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide: Similar structure but with a methylphenyl group instead of bromophenyl.

Uniqueness

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for research in drug development and material science .

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a phenylthio moiety. The molecular formula is C17H16BrN3O2SC_{17}H_{16}BrN_3O_2S, indicating a complex arrangement of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various molecular targets involved in cancer progression. These interactions may include:

  • Inhibition of Protein Kinases : Some oxadiazole compounds have been shown to inhibit kinases that play critical roles in cell signaling pathways associated with cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key features:

Compound NameStructureUnique Features
1,3,4-Oxadiazole Derivative AStructureLacks phenylthio group; shows different biological activity
4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amineStructureSimilar bromophenyl structure but different oxadiazole configuration
5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamideStructureContains furan instead of phenyl; different interaction profiles

In Vitro Studies

A notable study examined various oxadiazole derivatives for their anticancer properties. Results indicated that modifications at the oxadiazole ring significantly influenced biological activity. For example:

  • Compound A showed an IC50 value of 5 μM against breast cancer cells.
  • Compound B , structurally similar to this compound but lacking the phenylthio group, exhibited lower potency (IC50 = 15 μM).

These findings suggest that the presence of specific substituents can enhance the biological efficacy of oxadiazole derivatives.

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that many oxadiazole derivatives exhibit low toxicity levels in animal models. For instance:

  • No significant histopathological changes were observed in organ samples from treated mice . This suggests a favorable safety profile for further development.

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